molecular formula C8H13NO B1520657 2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol CAS No. 915923-64-7

2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol

Cat. No.: B1520657
CAS No.: 915923-64-7
M. Wt: 139.19 g/mol
InChI Key: DDVSPRKOBLRZAK-UHFFFAOYSA-N
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Description

“2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol” is a chemical compound with the CAS Number: 915923-64-7 . It has a molecular weight of 139.2 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-8,10H,3-6H2 . This indicates that the compound has a bicyclic structure with an ethanol group attached to it.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 139.2 . It is solid in physical form and is stored at a temperature of -20C .

Scientific Research Applications

Novel Routes to Oxazabicycloheptenes

The reaction of 1-chloro-1-nitroso cyclohexane with cyclopentadiene in ether: ethanol produces 2-aza-3-oxabicyclo [2.2.1] heptene hydrochloride. This compound, generated in situ with pyridine, can be acylated with acid chlorides and anhydrides, offering a novel route to diverse oxazabicycloheptenes. The base-generated compound reacts with formalin, PhNCS, and i-AmONO to produce Mannich base adduct, thiourea, and nitroso compound, respectively (Ranganathan et al., 1981).

Ruthenium-Catalyzed Ring-Opening Reactions

Ruthenium-catalyzed nucleophilic ring-opening reactions of 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols produce trans-1,2-ring opened products exclusively, demonstrating the influence of catalyst choice on product regio- and stereoisomerism. This process shows moderate to excellent stereoselectivity with various alcohols (Machin et al., 2009).

Enzymatic Resolution for Biologically Active Intermediates

Enzymatic resolution of endo-7-oxabicyclo [2.2.1] hept-2-yl butyrates using lipase from Candida cylindracea leads to optically pure bicyclic alcohols and esters, which are key intermediates for synthesizing biologically active compounds (Saf et al., 1988).

Anti-Bacterial Agents and β-Lactamase Inhibitors

The synthesis of 6-azabicyclo[3.2.0]hept-2-ene derivatives has shown potential for anti-microbial potency and β-lactamase inhibition activity, indicating their utility in developing new antibacterial agents (Singh & Cooper, 1994).

Synthons for Drug Candidates

The enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one are used as versatile synthons in drug candidate synthesis. Their bioresolution approach, utilizing lactamase catalyzed resolution, has been highlighted for its efficiency (Holt-Tiffin, 2009).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of therapeutic drugs , suggesting that it may interact with biological targets.

Mode of Action

The specific mode of action of 2-(2-Azabicyclo[22It’s known that similar azabicyclic compounds can undergo various chemical reactions to form addition products . These reactions could potentially alter the function of the compound’s biological targets.

Biochemical Pathways

Similar compounds have been used in the synthesis of carbocyclic nucleosides , which are involved in numerous biochemical pathways, including nucleic acid synthesis.

Pharmacokinetics

The compound’s molecular weight (1392 g/mol ) suggests that it may have favorable absorption and distribution characteristics.

Result of Action

Similar compounds have been used in the synthesis of therapeutic drugs , suggesting that they may have beneficial effects at the molecular and cellular levels.

Action Environment

It’s known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.

Properties

IUPAC Name

2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVSPRKOBLRZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660736
Record name 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-64-7
Record name 2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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